3-Bromoquinoline-6-carbaldehyde

HIV-1 Integrase Allosteric Inhibitors Antiviral Resistance

Not all bromo-quinolinecarbaldehydes are interchangeable. The 3-bromo-6-carbaldehyde regioisomer is uniquely validated for: (1) HIV-1 ALLINI library synthesis—6-substitution confers distinct drug-resistance profiles vs. the 8-bromo analog; (2) anticancer SAR with a defined intermediate potency rank (7- > 6- > 8-) enabling balanced lead optimization; (3) orthogonal reactivity—3-Br for Pd-catalyzed cross-coupling, 6-CHO for reductive amination/Knoevenagel, minimizing protecting-group steps. With XLogP3=2.7 and TPSA=30 Ų, it anchors QSAR models for rational design. Procure this specific regioisomer to avoid failed target engagement.

Molecular Formula C10H6BrNO
Molecular Weight 236.068
CAS No. 860757-84-2
Cat. No. B2743987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoquinoline-6-carbaldehyde
CAS860757-84-2
Molecular FormulaC10H6BrNO
Molecular Weight236.068
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1C=O)Br
InChIInChI=1S/C10H6BrNO/c11-9-4-8-3-7(6-13)1-2-10(8)12-5-9/h1-6H
InChIKeyAPMWGLGWAYESOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoquinoline-6-carbaldehyde (CAS 860757-84-2): A Regiospecific Building Block for Targeted Quinoline Library Synthesis


3-Bromoquinoline-6-carbaldehyde (CAS 860757-84-2) is a heterobifunctional quinoline derivative featuring a bromine atom at the 3-position and a reactive aldehyde group at the 6-position [1]. This specific substitution pattern defines its utility as a versatile intermediate in medicinal chemistry and organic synthesis . The compound's molecular formula is C₁₀H₆BrNO, with a molecular weight of 236.06 g/mol, a melting point of 139 °C, and a predicted LogP of 2.7 . Its core scaffold, the quinoline ring, is a privileged structure in drug discovery, but the precise placement of the bromo and formyl substituents on this bicyclic framework is what dictates its unique reactivity and potential in applications ranging from anti-infective to anticancer research .

Why 3-Bromoquinoline-6-carbaldehyde (CAS 860757-84-2) Cannot Be Interchanged with Other Bromo-Quinolinecarbaldehydes


Procurement decisions for quinoline building blocks often treat bromo-quinolinecarbaldehydes as a single, interchangeable class. This is a significant oversight, as the position of the bromine and aldehyde substituents on the quinoline core profoundly alters reactivity in cross-coupling reactions, electronic properties, and, most critically, biological activity [1]. For instance, the 3-position bromine is known to participate in selective palladium-catalyzed reactions , while the 6-position aldehyde's reactivity is distinct from its 2-, 3-, or 4-substituted counterparts [2]. Direct substitution with a seemingly similar analog, such as the 8-bromo isomer, can lead to a complete loss of target engagement or a different selectivity profile, as demonstrated in antiviral studies [3]. The quantitative evidence below establishes the unique performance characteristics of the 3-bromo-6-carbaldehyde regioisomer, justifying its specific selection over other commercially available alternatives.

Quantitative Differentiation of 3-Bromoquinoline-6-carbaldehyde (CAS 860757-84-2) from Closest Analogs


Antiviral Potency and Resistance Profile: 6-Bromo vs. 8-Bromo Substitution on Quinoline-Based ALLINIs

In a study of multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs), the addition of a bromine atom at either the 6- or 8-position conferred improved antiviral properties [1]. However, a critical divergence was observed in the context of drug resistance. The compound with a 6-bromo substituent experienced a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog fully retained its effectiveness [2]. This indicates that the 6-bromo substitution, while active against wild-type virus, creates a unique vulnerability not present in the 8-bromo analog, which is a crucial consideration for designing resistance-resilient therapeutics.

HIV-1 Integrase Allosteric Inhibitors Antiviral Resistance

Antiproliferative Activity Rank Order: 6- vs. 7- vs. 8-Substituted Quinolines

A structure-activity relationship (SAR) study on unsaturated quinoline derivatives assessed their antiproliferative activity against the MCF7 breast cancer cell line [1]. The study established a clear rank order of potency based on the position of substitution on the quinoline ring. The order was 7- > 6- > 8-substituted quinoline [2]. This means a 6-substituted quinoline (like 3-bromoquinoline-6-carbaldehyde) has a defined, intermediate level of potency that is superior to an 8-substituted analog but inferior to a 7-substituted one. This information is essential for medicinal chemists optimizing a lead series, as it provides a quantitative benchmark for the expected biological contribution of the 6-position.

Anticancer Quinoline Structure-Activity Relationship

Predicted Physicochemical Properties Differentiating 3-Bromoquinoline-6-carbaldehyde from its 2-, 4-, and 7- Isomers

Computational predictions of physicochemical properties reveal key differences between regioisomers that can influence drug-likeness and assay performance [1]. The table below compares predicted LogP (XLogP3) and Topological Polar Surface Area (TPSA) for 3-bromoquinoline-6-carbaldehyde and its 2-, 4-, and 7-carbaldehyde isomers, all with the same bromine substitution [2].

QSAR Drug-likeness Computational Chemistry

Synthetic Utility in Cross-Coupling: 3-Bromo Position Enables Specific Pd-Catalyzed Reactions

The 3-bromo substituent on the quinoline ring is known to be a viable partner in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry . This reactivity is not universal among bromo-quinoline isomers. The 3-position has been specifically demonstrated to undergo efficient coupling to introduce alkenyl or alkynyl chains [1]. This contrasts with the 2-position, which can be more reactive but also prone to side reactions, and the 4-position, which is often less reactive under standard conditions. The 6-aldehyde group further expands the synthetic versatility, allowing for orthogonal functionalization via condensation or reductive amination.

Organic Synthesis Cross-Coupling Palladium Catalysis

Optimal Procurement and Research Applications for 3-Bromoquinoline-6-carbaldehyde (CAS 860757-84-2)


Scaffold for HIV-1 Integrase Allosteric Inhibitors (ALLINIs) with a Focus on Resistance Profiling

3-Bromoquinoline-6-carbaldehyde is an ideal starting material for synthesizing and evaluating multi-substituted quinoline-based ALLINIs. The evidence from head-to-head comparisons shows that the 6-bromo substitution confers a distinct resistance profile compared to the 8-bromo analog [1]. Researchers developing next-generation HIV-1 therapeutics should procure this specific building block to generate and test 6-substituted quinoline libraries, directly probing the structure-activity relationship around drug-resistant viral strains.

Medicinal Chemistry Optimization of Quinoline-Based Anticancer Leads

For medicinal chemists working on antiproliferative quinoline derivatives, 3-bromoquinoline-6-carbaldehyde provides a strategic advantage. The established SAR rank order (7- > 6- > 8-) for potency in the MCF7 breast cancer cell line provides a clear benchmark [2]. Using this 6-substituted core allows for the design of analogs with a predictable, intermediate level of activity. This is a valuable tool for balancing potency against other critical drug properties such as metabolic stability or aqueous solubility during lead optimization.

Synthesis of Diverse Quinoline Libraries via Sequential, Orthogonal Functionalization

The heterobifunctional nature of 3-bromoquinoline-6-carbaldehyde, with its distinct bromo and aldehyde handles, makes it a premier building block for generating diverse compound collections. The 3-bromo group is primed for palladium-catalyzed cross-coupling reactions [3], while the 6-aldehyde is available for parallel or subsequent transformations like reductive amination or Knoevenagel condensations [4]. This orthogonal reactivity minimizes protecting group manipulations and maximizes the chemical space that can be explored from a single, high-value intermediate.

QSAR Model Building and Computational Drug Design

The well-defined and specific physicochemical properties of 3-bromoquinoline-6-carbaldehyde (XLogP3 = 2.7, TPSA = 30 Ų) make it a valuable data point for building and validating quantitative structure-activity relationship (QSAR) models [5]. Its inclusion in a training set for predicting the activity of quinolinecarbaldehyde derivatives, such as those for anti-tubercular applications, enhances model robustness and predictive power, guiding virtual screening efforts and the selection of high-probability candidates for synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromoquinoline-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.